molecular formula C12H15N5O3 B561294 2-QUINAZOLINEPROPANOIC ACID,3-AMINO-3,4-DIHYDRO-8-METHOXY-4-OXO-,HYDRAZIDE CAS No. 100139-31-9

2-QUINAZOLINEPROPANOIC ACID,3-AMINO-3,4-DIHYDRO-8-METHOXY-4-OXO-,HYDRAZIDE

Cat. No.: B561294
CAS No.: 100139-31-9
M. Wt: 277.284
InChI Key: MOSJPJNJOLFHMP-UHFFFAOYSA-N
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Description

2-QUINAZOLINEPROPANOIC ACID,3-AMINO-3,4-DIHYDRO-8-METHOXY-4-OXO-,HYDRAZIDE is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-QUINAZOLINEPROPANOIC ACID,3-AMINO-3,4-DIHYDRO-8-METHOXY-4-OXO-,HYDRAZIDE typically involves the reaction of anthranilic acid derivatives with hydrazine derivatives under controlled conditions. One common method includes the condensation of 2-aminobenzamide with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the quinazolinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-QUINAZOLINEPROPANOIC ACID,3-AMINO-3,4-DIHYDRO-8-METHOXY-4-OXO-,HYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-QUINAZOLINEPROPANOIC ACID,3-AMINO-3,4-DIHYDRO-8-METHOXY-4-OXO-,HYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-QUINAZOLINEPROPANOIC ACID,3-AMINO-3,4-DIHYDRO-8-METHOXY-4-OXO-,HYDRAZIDE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-QUINAZOLINEPROPANOIC ACID,3-AMINO-3,4-DIHYDRO-8-METHOXY-4-OXO-,HYDRAZIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and amino groups contribute to its reactivity and potential interactions with biological targets .

Properties

CAS No.

100139-31-9

Molecular Formula

C12H15N5O3

Molecular Weight

277.284

IUPAC Name

3-(3-amino-8-methoxy-4-oxoquinazolin-2-yl)propanehydrazide

InChI

InChI=1S/C12H15N5O3/c1-20-8-4-2-3-7-11(8)15-9(17(14)12(7)19)5-6-10(18)16-13/h2-4H,5-6,13-14H2,1H3,(H,16,18)

InChI Key

MOSJPJNJOLFHMP-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1N=C(N(C2=O)N)CCC(=O)NN

Synonyms

2-Quinazolinepropionic acid, 3-amino-3,4-dihydro-8-methoxy-4-oxo-, hydrazide (6CI)

Origin of Product

United States

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